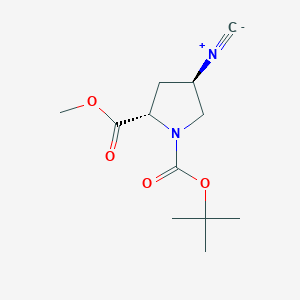

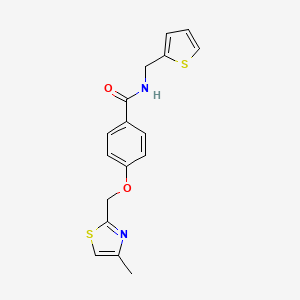

(4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the 3D structure of a molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes can give insights into its chemical properties .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications

Synthesis and Polymer Applications

Chiral Polymer Synthesis : The synthesis of chiral methylpropargyl ester monomers, which include amino acid moieties derived from compounds similar to "(4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester," facilitates the creation of polymers with specific chiral properties. These polymers demonstrate one-handed helical structures that are stable and can be influenced by the solvent, highlighting their potential in material science and chiroptical properties exploration (Qu, Sanda, & Masuda, 2009).

Optically Active Ethers Synthesis : The utilization of "this compound" in synthesizing optically active ethers underscores its importance in generating core fragments for biologically active compounds. These ethers serve as chiral auxiliary subunits, demonstrating the compound's versatility in organic synthesis (Friedemann, Eustergerling, & Nubbemeyer, 2012).

Direct Synthesis of tert-Butyl Esters : The compound's role in enabling the direct introduction of tert-butoxycarbonyl groups into various organic compounds through flow microreactor systems indicates advancements in synthetic organic chemistry. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes, illustrating the compound's contribution to greener chemical synthesis methodologies (Degennaro et al., 2016).

Pharmaceutical Intermediates Development

- Peptide Drug Intermediates : The transformation of "this compound" into pharmaceutical intermediates, such as azido-L-proline derivatives, highlights its crucial role in peptide drug synthesis. This process involves several steps including mesylation, azide displacement, and condensation, demonstrating the compound's utility in developing intermediates with high yield and confirmed structure through spectroscopic methods (Chun-quan, 2004).

Structural and Conformational Analysis

- Crystal Structure Analysis : Studies on similar compounds, focusing on crystal structure determination and hydrogen bond analysis, provide insights into the structural characteristics of tert-butoxycarbonyl amino acid derivatives. These analyses help in understanding the conformational dynamics and intermolecular interactions in crystalline states, which are crucial for designing compounds with desired physical and chemical properties (Yang, Dai, & Tang, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-isocyanopyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9H,6-7H2,1-3,5H3/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIKQJPOJKHOPE-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluorophenyl)-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyanamide](/img/structure/B2726304.png)

![N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide](/img/structure/B2726305.png)

![N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2726306.png)

![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2726310.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2726313.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide](/img/structure/B2726320.png)

![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726321.png)